![molecular formula C16H12F3NO3S B2741078 (3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1448136-39-7](/img/structure/B2741078.png)
(3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone, also known as DFM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFM belongs to the class of azetidinone derivatives and is a potent inhibitor of certain enzymes, making it a promising candidate for drug development.
Wirkmechanismus
(3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone works by inhibiting the activity of enzymes that play a crucial role in the pathogenesis of various diseases. For example, DPP-4 is an enzyme that is involved in glucose metabolism and has been implicated in the development of diabetes. By inhibiting DPP-4, (3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone can help regulate blood glucose levels and prevent the progression of diabetes. Similarly, cathepsin S is an enzyme that is involved in the inflammatory response and has been linked to the development of rheumatoid arthritis. By inhibiting cathepsin S, (3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone can help reduce inflammation and prevent the progression of rheumatoid arthritis.
Biochemical and Physiological Effects:
(3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects, depending on the specific enzyme it targets. For example, inhibition of DPP-4 can result in improved glucose tolerance and insulin sensitivity, while inhibition of cathepsin S can lead to reduced inflammation and joint damage in rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
(3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone has several advantages for use in lab experiments, including its potency, selectivity, and stability. However, it also has certain limitations, such as its solubility and bioavailability, which can affect its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on (3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone, including further exploration of its therapeutic potential in various diseases, optimization of its pharmacokinetic properties, and development of more potent and selective derivatives. Additionally, (3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone could be used as a tool for studying the role of specific enzymes in disease pathogenesis and identifying new targets for drug development.
Synthesemethoden
(3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of various chemicals such as 3,4-difluoroaniline, 4-fluorobenzene sulfonyl chloride, and 1-azetidinylmethanone. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure maximum yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
(3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. Its inhibitory effects on certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and cathepsin S, have been shown to have a significant impact on the progression of diseases such as diabetes, cancer, and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3S/c17-11-2-4-12(5-3-11)24(22,23)13-8-20(9-13)16(21)10-1-6-14(18)15(19)7-10/h1-7,13H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYZMYVFCHNLHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.